tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate” is a synthetic chemical compound with the CAS Number: 1352719-15-3 . It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is stored at room temperature .Scientific Research Applications
1. Radioprotective Applications
Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate and its derivatives have been explored for their potential as radioprotective agents. A study by Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals related to this compound and evaluated their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).
2. Synthesis of Bioactive Compounds
This compound plays a role in the synthesis of various bioactive compounds. For instance, the work by Scott (2006) describes a palladium-catalyzed process for preparing imidazo[4,5-b]pyridin-2-ones, demonstrating the versatility of related compounds in chemical syntheses (Scott, 2006).
3. Crystal Structure and Vibrational Properties Analysis
Research by Chen et al. (2021) involved studying the crystal structure and vibrational properties of a compound closely related to tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This study highlights the importance of such compounds in understanding molecular interactions and structural properties (Chen et al., 2021).
4. Catalytic Activities in Organic Synthesis
A 2009 study by Cheng et al. demonstrated the use of pyridine-functionalised N-heterocyclic carbenes, closely related to the compound , in the synthesis of ruthenium(II) carbonyl chloride complexes. These complexes exhibited catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
5. Enzymatic Metabolism Studies
Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor, which includes a tert-butyl moiety similar to the compound , revealing insights into enzymatic pathways and metabolism in biological systems (Yoo et al., 2008).
6. Intermediate in Pharmaceutical Synthesis
Kong et al. (2016) synthesized an important intermediate compound for pharmaceutical applications, demonstrating the role of tert-butylated compounds in drug development (Kong et al., 2016).
7. X-Ray Diffraction Studies
The compound's derivatives have been characterized through X-ray diffraction studies, as shown in the research by Naveen et al. (2007), indicating its relevance in crystallography and material science (Naveen et al., 2007).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITWFDHFOLATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.